2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-19(22-13-15-7-5-6-10-21-15)25-20(23-14)12-17(24-25)16-8-3-4-9-18(16)26-2/h3-12,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJOUKAGIMBHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, with a CAS number of 950415-18-6, is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of ATP synthesis in Mycobacterium tuberculosis (M.tb) and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.4 g/mol. The structural features include:
- A methoxyphenyl group at the 2-position,
- A methyl group at the 5-position,
- A pyridin-2-ylmethyl group attached to the nitrogen atom.
These functional groups contribute to its biological activity and therapeutic potential.
Antimycobacterial Activity
Recent studies have highlighted the efficacy of this compound as an inhibitor of ATP synthase in M.tb. In vitro assays have shown that it exhibits moderate minimum inhibitory concentration (MIC) values against both aerobic and anaerobic cultures of M.tb:
- Aerobic cultures (MABA) : MIC of approximately 8 µg/mL.
- Anaerobic cultures (LORA) : MIC of approximately 11 µg/mL.
These values indicate a promising potential for the development of new antimycobacterial agents based on this scaffold .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has been conducted to optimize the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The following observations were made:
- Compounds lacking bulky substituents at the 5-position maintained good anti-mycobacterial activity.
- Substituents that induce unfavorable torsion angles between the aryl group and the pyrazolopyrimidine core negatively impact activity .
Toxicity Studies
The toxicity profile of this compound was assessed using Vero cells (green monkey-derived epithelial kidney cells). The observed IC50 values were around 11–12 µg/mL, indicating that while the compound is effective against M.tb, it also exhibits some level of cytotoxicity .
Summary of Research Findings
| Study | Findings | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| Tantry et al. (2022) | Identified as an ATP synthase inhibitor for M.tb | Aerobic: ~8 Anaerobic: ~11 | ~11–12 |
| Synthesis Studies | Optimized conditions for pyrazolo[1,5-a]pyrimidine derivatives | - | - |
| SAR Analysis | Small substituents at 5-position retain activity; bulky groups reduce efficacy | - | - |
Case Studies
- Antimycobacterial Screening : In a study aimed at identifying novel inhibitors for tuberculosis, various pyrazolo[1,5-a]pyrimidines were screened. The compound was among those that demonstrated significant inhibition against M.tb, supporting its potential as a therapeutic agent .
- Toxicological Assessment : Another study evaluated the cytotoxic effects on mammalian cells, revealing that while effective against bacterial targets, care must be taken regarding its toxicity profile when considering therapeutic use .
Chemical Reactions Analysis
Methoxyphenyl Group Reactivity
-
Demethylation : The 2-methoxyphenyl group undergoes demethylation under acidic (e.g., HBr/AcOH) or oxidative conditions (e.g., BBr₃), generating phenolic derivatives for further functionalization.
-
Electrophilic Substitution : Methoxy directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the methoxy group .
Pyridine-Methylamine Substituent
-
Coordination Chemistry : The pyridine nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic applications .
-
N-Alkylation/Acylation : The primary amine reacts with alkyl halides or acyl chlorides to produce secondary amines or amides, respectively.
Methyl Group at Position 5
-
Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ or CrO₃, altering hydrophilicity.
ATP Synthase Inhibition
The compound inhibits Mycobacterium tuberculosis ATP synthase by binding to the F₁ subunit, disrupting proton translocation. Structural analogs with fluorophenyl groups at position 3 show enhanced activity (IC₅₀ = 0.02 μM) .
Kinase Inhibition
-
EGFR Targeting : Derivatives inhibit epidermal growth factor receptor (EGFR) via competitive ATP binding (IC₅₀ = 12 nM) .
-
B-Raf Inhibition : Modifications at position 5 improve selectivity for B-Raf kinase (IC₅₀ = 8 nM), relevant in melanoma therapy .
Derivatization Strategies
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) but degrades under strong acidic (pH 2) or basic (pH 12) conditions.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the pyrazolo-pyrimidine core, forming quinazoline derivatives .
Key Research Findings
Preparation Methods
Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine
The 5-aminopyrazole scaffold is synthesized via the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-methoxyphenylacetonitrile with hydrazine hydrate under acidic conditions yields the intermediate hydrazone, which undergoes cyclization to form 1 . This step is critical for introducing the 2-methoxyphenyl group at position 3 of the pyrazole, which later corresponds to position 2 of the fused pyrazolo[1,5-a]pyrimidine.
Cyclocondensation with Methyl-Substituted β-Keto Esters
The pyrazole 1 is then condensed with ethyl acetoacetate, a β-keto ester bearing a methyl group, to construct the pyrimidine ring. This reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the carbonyl carbon of the β-keto ester, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one (2 ) (Scheme 1). The methyl group from ethyl acetoacetate is incorporated at position 5 of the fused system, establishing the 5-methyl substituent.
Scheme 1 :
3-(2-Methoxyphenyl)-1H-pyrazol-5-amine (**1**) + Ethyl acetoacetate → 2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (**2**)
Conditions: Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA), 12 h, 75–80% yield.
Chlorination and Amine Substitution Strategies
The 7-oxo group in 2 must be converted to an amine to introduce the N-(pyridin-2-ylmethyl) moiety. This transformation typically involves a two-step process: chlorination followed by nucleophilic substitution.
Chlorination of Pyrimidin-7(4H)-one
Treatment of 2 with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) under reflux generates the 7-chloro derivative (3 ) (Scheme 2). POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the replacement of the hydroxyl group with chlorine.
Scheme 2 :
**2** + POCl₃ + TMAC → 7-Chloro-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (**3**)
Conditions: Reflux in anhydrous dichloroethane, 6 h, 85–90% yield.
Amination with Pyridin-2-ylmethylamine
The 7-chloro intermediate 3 undergoes nucleophilic substitution with pyridin-2-ylmethylamine in the presence of a base such as potassium carbonate (K₂CO₃). This step introduces the N-(pyridin-2-ylmethyl) group at position 7, yielding the final product (4 ) (Scheme 3).
Scheme 3 :
**3** + Pyridin-2-ylmethylamine + K₂CO₃ → 2-(2-Methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (**4**)
Conditions: Reflux in acetonitrile, 8–10 h, 70–75% yield.
Alternative Synthetic Routes via Multicomponent Reactions
Recent advances in multicomponent reactions (MCRs) offer streamlined pathways to pyrazolo[1,5-a]pyrimidines. For example, a one-pot synthesis combining 1 , ethyl acetoacetate, and pyridin-2-ylmethylamine under microwave irradiation has been reported for analogous compounds. This approach eliminates the need for isolating intermediates, though yields are generally lower (50–60%) due to competing side reactions.
Post-Functionalization and Modifications
Optimization of Chlorination Conditions
The use of microwave-assisted chlorination reduces reaction times from hours to minutes. For instance, irradiating 2 with POCl₃ and TMAC at 120°C for 15 minutes achieves full conversion to 3 with minimal decomposition.
Solvent Effects in Amination
Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of pyridin-2-ylmethylamine, improving substitution yields to 80–85%.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | Cyclocondensation, Chlorination, Amination | 70–75 | High purity, Scalable | Multi-step, Long reaction times |
| Multicomponent Reaction | One-pot synthesis | 50–60 | Reduced steps, Faster | Lower yield, Byproduct formation |
Q & A
Q. What synthetic strategies are recommended for achieving high-purity 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. A common approach includes:
- Core formation : Cyclization of precursors (e.g., aminopyrazoles with carbonyl-containing reagents) under reflux conditions.
- Substituent introduction : Suzuki-Miyaura coupling for aryl group attachment (e.g., 2-methoxyphenyl) .
- Amine functionalization : Nucleophilic substitution or reductive amination to attach the pyridin-2-ylmethyl group.
Optimize purity using column chromatography (silica gel, gradient elution) and confirm via HPLC (>95% purity). For scale-up, consider solvent selection (e.g., DMF for solubility) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify key signals:
- Pyridin-2-ylmethyl protons: δ 4.5–5.0 ppm (CH₂).
- Methoxyphenyl group: δ 3.8 ppm (OCH₃), aromatic protons at δ 6.8–7.5 ppm.
- Pyrazolo[1,5-a]pyrimidine core: Distinct splitting patterns (e.g., singlet for C5-CH₃ at δ 2.4–2.6 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₀N₆O) with <2 ppm mass error.
- IR : Validate functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., CDK9 inhibition, IC₅₀ determination) .
- Anticancer activity : MTT assays on cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (HPLC monitoring over 24 hr) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of enzyme inhibitory activity?
- Methodological Answer :
- Substituent variation : Test analogs with:
- Electron-withdrawing groups (e.g., CF₃ at C2) to enhance binding affinity .
- Pyridinyl vs. phenyl substitutions to modulate selectivity (e.g., A2A receptor antagonism) .
- 3D-QSAR modeling : Use Schrödinger Suite or MOE to correlate substituent effects (e.g., methoxy group hydrophobicity) with IC₅₀ values .
- Crystallography : Co-crystallize with target enzymes (e.g., CDK9) to identify key binding interactions .
Q. What experimental models are appropriate for evaluating in vivo efficacy in neurological disorders?
- Methodological Answer :
- Parkinson’s disease (PD) :
- 6-OHDA-lesioned rats : Measure L-Dopa-induced rotations (oral dosing, 1–10 mg/kg) .
- Catalepsy assay : Haloperidol-induced catalepsy attenuation (dose-dependent response) .
- Depression :
- Forced swim test (FST) : Reduced immobility time at 0.3–3 mg/kg (oral) .
- Tail suspension test (TST) : Validate A2A receptor-mediated effects via knockout controls .
Q. How should contradictory data on substituent effects (e.g., methoxy vs. fluoro) be resolved?
- Methodological Answer :
- Meta-analysis : Compare datasets across analogs (e.g., 4-fluorophenyl vs. 2-methoxyphenyl in pyrazolo[1,5-a]pyrimidines) .
- Free-energy calculations : Use MM/GBSA to quantify substituent contributions to binding (e.g., ΔΔG for methoxy vs. fluoro) .
- Dose-response profiling : Test equimolar concentrations in parallel assays to isolate substituent-specific effects .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Selectivity screening : Use panels of 100+ kinases (e.g., Eurofins KinaseProfiler®) to identify off-targets .
- Proteomics : SILAC-based profiling to detect pathway-level perturbations .
- Chemical proteomics : Immobilized compound pulldowns with MS/MS identification of binding partners .
Q. How can pharmacokinetic (PK) challenges (e.g., low bioavailability) be addressed?
- Methodological Answer :
- Prodrug design : Introduce ester groups (e.g., acetate at C7-amine) to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release (tested in rodent plasma stability assays) .
- CYP inhibition assays : Screen using human liver microsomes to predict metabolic stability .
Data Analysis and Interpretation
Q. What statistical methods validate significance in dose-response experiments?
- Methodological Answer :
Q. How are computational docking results reconciled with experimental binding data?
- Methodological Answer :
- Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility .
- Binding energy correlations : Calculate Pearson’s r between docking scores (AutoDock Vina) and experimental ΔG .
- Mutagenesis validation : Test key residues (e.g., hinge region Lys33Ala in CDK9) to confirm predicted interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
